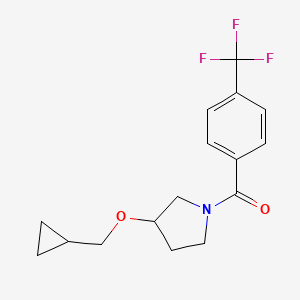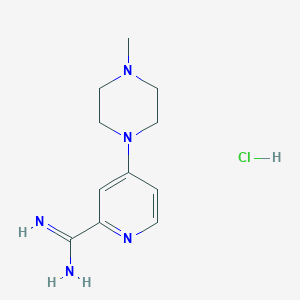
4-(4-Methylpiperazin-1-yl)pyridine-2-carboximidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4-Methylpiperazin-1-yl)pyridine-2-carboximidamide hydrochloride” is a chemical compound with the IUPAC name N’-hydroxy-4-(4-methyl-1-piperazinyl)-2-pyridinecarboximidamide . It has a molecular weight of 235.29 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds often involves the use of methanol and concentrated hydrochloric acid . The mixture is typically stirred at 40° C for 12 hours, after which the reaction liquid is concentrated and exsiccated . The residue is then dissolved in distilled water .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17N5O/c1-15-4-6-16(7-5-15)9-2-3-13-10(8-9)11(12)14-17/h2-3,8,11H,4-7,12H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 255.75 . It is typically stored at room temperature . The compound is a solid powder .科学的研究の応用
Antifungal Activity
The synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, including this compound, has been explored as potential antifungal agents . These derivatives were synthesized via intramolecular cyclization and evaluated for their antifungal properties. Researchers have investigated their efficacy against fungal pathogens, making them promising candidates for combating fungal infections.
Antitumor Potential
Cinnoline derivatives, including this compound, have demonstrated antitumor activity . Their pharmacological profiles make them interesting candidates for cancer therapy. Researchers have studied their effects on tumor cell growth, apoptosis, and metastasis inhibition. Further investigations are ongoing to harness their potential in cancer treatment.
Tyrosine Kinase Inhibition
Imatinib, a widely used therapeutic agent for leukemia treatment, specifically inhibits tyrosine kinases . While the structural characterization of imatinib has primarily focused on its piperazin-1-ium salt forms, understanding related compounds like our target molecule can provide insights into their kinase inhibition mechanisms.
NF-κB Inactivation in Colon Cancer Cells
Certain derivatives of this compound have been investigated for their effects on NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) in colon cancer cells . Inactivation of NF-κB blunts cancer cell growth by affecting antiapoptotic functions. This research sheds light on potential therapeutic strategies for cancer treatment.
Antibacterial Properties
Although not directly studied for this compound, cinnoline derivatives have exhibited antibacterial activity . Their structural diversity and pharmacological profiles make them interesting candidates for developing novel antibacterial agents. Researchers continue to explore their potential in combating bacterial infections.
Molecular Modeling and Drug Design
Understanding the interactions of this compound with biological targets through molecular modeling and docking studies is crucial. Researchers can explore its binding affinity, selectivity, and potential off-target effects. Such insights aid in rational drug design and optimization.
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H314, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .
特性
IUPAC Name |
4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5.ClH/c1-15-4-6-16(7-5-15)9-2-3-14-10(8-9)11(12)13;/h2-3,8H,4-7H2,1H3,(H3,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJKVHARTGOXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=C2)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazin-1-yl)pyridine-2-carboximidamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



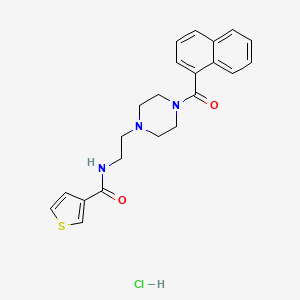
![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2700119.png)
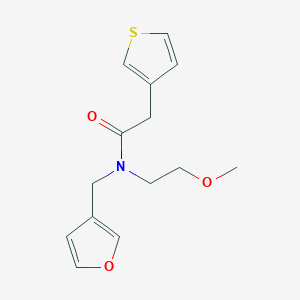
![2-chloro-N-[(isoquinolin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B2700121.png)
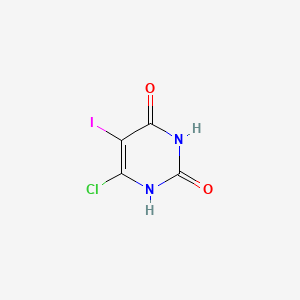
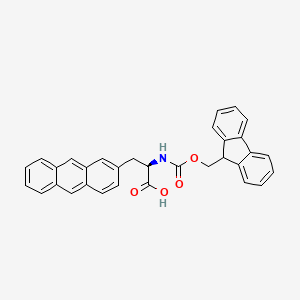

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2700125.png)



